

Application Notes and Protocols for VTP50469 Fumarate in In Vivo Mouse Models

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Compound of Interest

Compound Name: VTP50469 fumarate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **VTP50469 fumarate**, a potent and selective inhibitor of the Menin-MLL interaction, in preclinical in vivo mouse models of leukemia.

Introduction

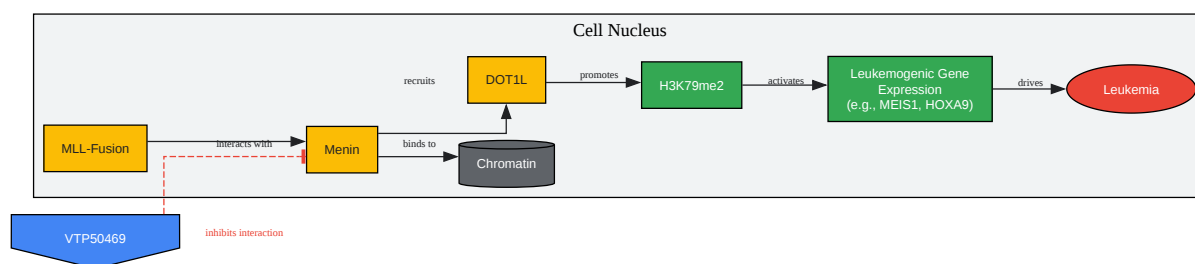
VTP50469 is a small molecule inhibitor that disrupts the critical interaction between Menin and the MLL1 (KMT2A) protein, a key driver in certain types of leukemia.[1] This interaction is essential for the leukemogenic activity of MLL fusion proteins, which are common in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[2][3] By inhibiting the Menin-MLL interaction, VTP50469 effectively reverses the aberrant gene expression program driven by MLL fusion proteins, leading to cell differentiation, apoptosis, and a reduction in leukemia burden.[4][5] This document outlines the established protocols for evaluating the efficacy of VTP50469 in mouse models of MLL-rearranged (MLL-r) leukemia.

Mechanism of Action

VTP50469 functions by competitively binding to Menin, thereby displacing MLL1 fusion proteins from chromatin.[4] This prevents the recruitment of other essential components of the leukemogenic complex, such as DOT1L, and subsequently reduces the methylation of histone H3 at lysine 79 (H3K79me2), a hallmark of MLL-r leukemia.[4] The downstream effect is the suppression of key MLL target genes, including MEIS1 and HOXA9, which are critical for

leukemic cell self-renewal and proliferation.[1][4] This ultimately leads to the induction of differentiation and apoptosis in leukemia cells.[4]

Signaling Pathway of VTP50469 Action



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Caption: Mechanism of VTP50469 in disrupting the Menin-MLL interaction.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and their effects in various mouse models.

Table 1: VTP50469 Dosing Regimens in Mouse Models

Mouse Model	Cell Line/PDX	Dosage	Administration Route	Treatment Duration	Reference
NSG	MV4;11	15, 30, 60 mg/kg BID	Oral Gavage	28 days	[4] [6]
NSG	MLL-r B-ALL PDX (MLL-2)	60, 90, 120 mg/kg BID	Oral Gavage	28 days	[4]
NSG	MLL-r AML PDX	0.1% in chow (~120-180 mg/kg/day)	Medicated Chow	28 days	[4]
NSG	Pediatric MLL-r ALL PDXs	120 mg/kg BID	Oral Gavage	28 days	[3]
C.B.17SC scid-/-	Ewing Sarcoma Xenografts	100, 120 mg/kg BID	Oral Gavage	28 days	[7]

Table 2: Summary of In Vivo Efficacy of VTP50469

Mouse Model	Cell Line/PDX	Key Findings	Reference
NSG	MV4;11	Significant survival advantage at all doses.	[4]
NSG	MLL-r B-ALL PDX (MLL-2)	Profound prolongation in event-free survival; ~50% of mice disease-free >450 days.	[4]
NSG	MLL-r AML PDX	Significant reduction of human CD45+ cells in peripheral blood.	[4]
NSG	Pediatric MLL-r ALL PDXs	Elicited maintained complete responses in 6 out of 7 PDXs.	[3]

Experimental Protocols

Preparation of VTP50469 Fumarate for Oral Administration

4.1.1. Formulation for Oral Gavage

This protocol is adapted from studies on Ewing Sarcoma xenograft models.[7]

- Materials:
 - **VTP50469 fumarate**
 - 0.5% Natrosol (hydroxyethyl cellulose) in sterile water
 - 1% Polysorbate-80 (Tween 80) in sterile water
 - Sterile conical tubes

- Sonicator water bath
- Procedure:
 - Calculate the required amount of **VTP50469 fumarate** based on the desired concentration and the total volume of the formulation.
 - Weigh the **VTP50469 fumarate** and place it in a sterile conical tube.
 - Add the required volume of 0.5% Natrosol to the tube.
 - Add the required volume of 1% Polysorbate-80 to the tube.
 - Vortex the suspension to mix thoroughly.
 - Sonicate the suspension in a water bath set to 37°C until a uniform suspension is achieved.
 - Store the formulation at 4°C for up to one month.^[7] Before each use, vortex the suspension to ensure homogeneity.

4.1.2. Formulation in Medicated Chow

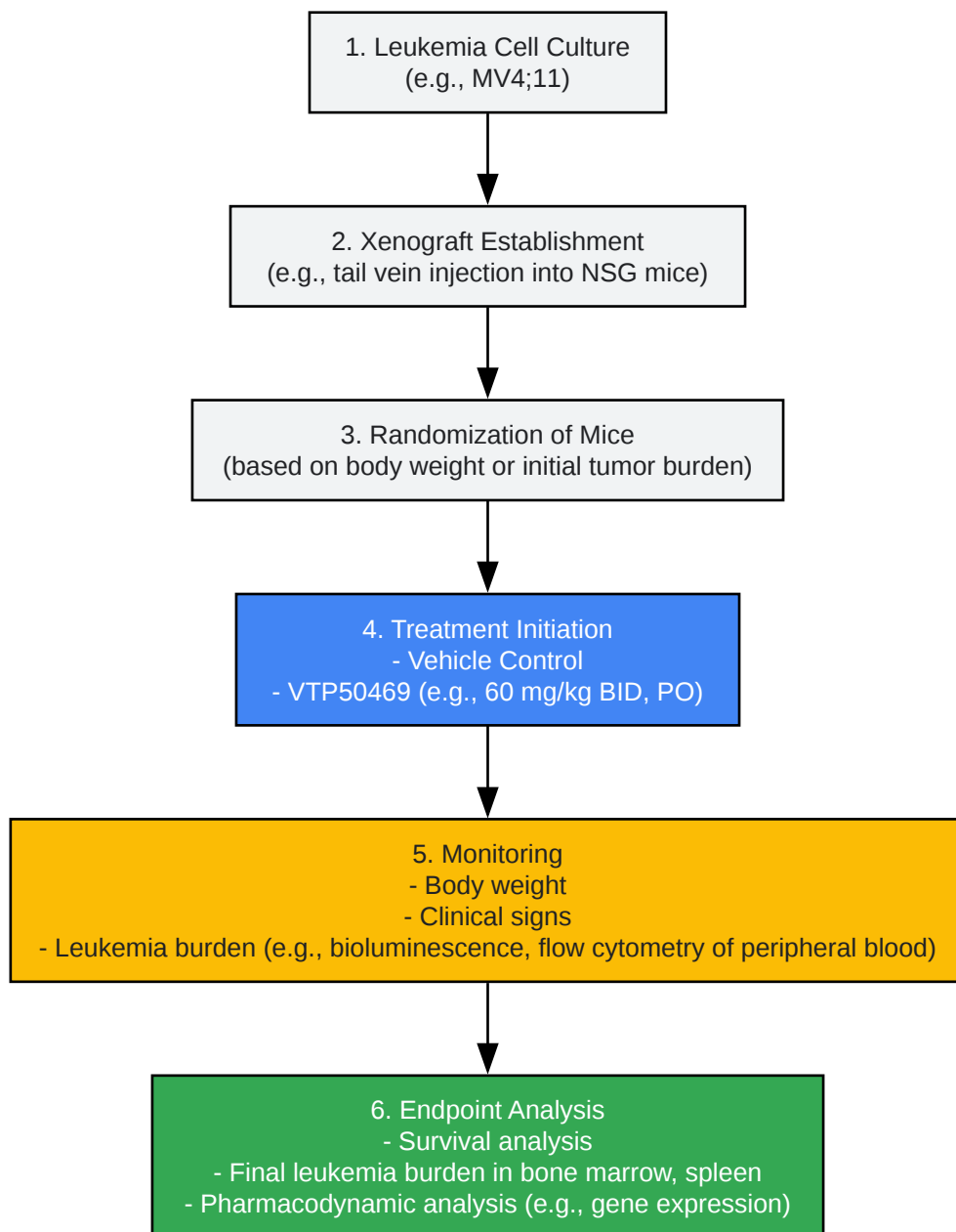
This method provides a less stressful, systemic delivery of the compound.

- Procedure:
 - **VTP50469 fumarate** can be commercially formulated into mouse chow at a specified concentration (e.g., 0.1% w/w).^{[4][8]} This concentration delivers an approximate daily dose of 120-180 mg/kg.^[4]
 - Provide the medicated chow ad libitum to the treatment group.
 - Ensure control groups receive identical chow without the active compound.

In Vivo Efficacy Studies in Leukemia Xenograft Models

This protocol describes a general workflow for establishing and treating leukemia xenografts in immunodeficient mice.

Experimental Workflow for In Vivo Efficacy Study



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Caption: General workflow for an in vivo efficacy study of VTP50469.

- Animal Models:
 - Immunodeficient mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are commonly used to support the engraftment of human leukemia cells.[4]

- Cell Lines and Patient-Derived Xenografts (PDXs):
 - MLL-rearranged cell lines (e.g., MV4;11, MOLM13, RS4;11) or cryopreserved PDX cells from patients with MLL-r leukemia can be used.
- Procedure:
 - Cell Preparation: Culture leukemia cells under appropriate conditions. For injection, harvest and resuspend cells in a suitable medium like sterile PBS or Hank's Balanced Salt Solution (HBSS).
 - Xenograft Establishment: Inject a predetermined number of leukemia cells (e.g., 1×10^6 cells) into the tail vein of recipient mice.
 - Monitoring Engraftment: Monitor for signs of leukemia development. This can be done by observing clinical signs (e.g., weight loss, ruffled fur) and by quantifying leukemia burden through methods such as:
 - Bioluminescence Imaging (BLI): If using luciferase-tagged cell lines.
 - Flow Cytometry: To detect human CD45+ (hCD45+) cells in peripheral blood.[4]
 - Randomization and Treatment: Once leukemia is established (e.g., ~1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.[3]
 - Drug Administration: Administer **VTP50469 fumarate** or vehicle control according to the chosen dosing regimen (see Table 1).
 - Efficacy Assessment:
 - Leukemia Burden: Monitor the percentage of hCD45+ cells in the peripheral blood weekly.[4] At the end of the study, assess leukemia infiltration in the bone marrow and spleen by flow cytometry or immunohistochemistry.[3][4]
 - Survival: Monitor mice for signs of morbidity and euthanize them when they meet predefined endpoint criteria. Record the date of euthanasia for Kaplan-Meier survival analysis.[4]

- Pharmacodynamic (PD) Markers: To confirm on-target activity, gene expression analysis (e.g., qRT-PCR or RNA-seq) can be performed on sorted leukemia cells from treated and control mice to measure the expression of MLL target genes like MEIS1.[4]

Important Considerations

- Toxicity: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and signs of distress. While VTP50469 has been shown to be well-tolerated in some models, dose adjustments may be necessary for different strains or cell lines.[9] For instance, in some Ewing sarcoma models, a dose of 120 mg/kg BID was associated with excessive mortality, necessitating a reduction to 100 mg/kg BID.[7]
- Compound Stability: Prepare fresh formulations of VTP50469 for oral gavage as needed and store them appropriately to ensure stability and consistent dosing.
- Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

These application notes and protocols are intended to serve as a guide for the preclinical evaluation of **VTP50469 fumarate**. Researchers should optimize these protocols based on their specific experimental needs and animal models.

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